molecular formula C11H8F3N3OS B11170894 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170894
M. Wt: 287.26 g/mol
InChI Key: AAASUSMKDGPKFE-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted thiadiazole. The process can be summarized as follows :

    Formation of Acid Chloride: Benzamide is reacted with trifluoroacetic acid to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with the appropriate amine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis via a caspase-dependent pathway, which involves the activation of caspases 3 and 9. This leads to programmed cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H8F3N3OS/c1-6-4-2-3-5-7(6)8(18)15-10-17-16-9(19-10)11(12,13)14/h2-5H,1H3,(H,15,17,18)

InChI Key

AAASUSMKDGPKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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